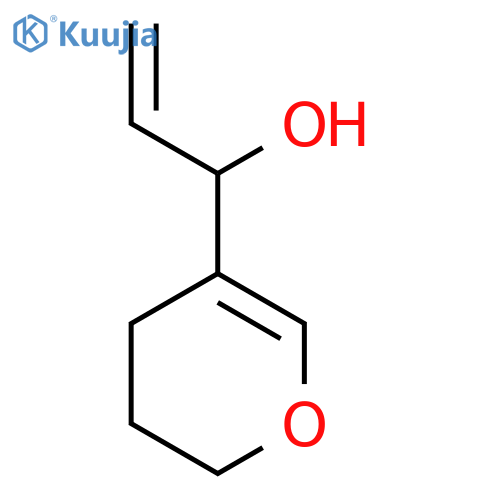Cas no 2229568-13-0 (1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol)

2229568-13-0 structure
商品名:1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol
- 2229568-13-0
- EN300-1777695
-
- インチ: 1S/C8H12O2/c1-2-8(9)7-4-3-5-10-6-7/h2,6,8-9H,1,3-5H2
- InChIKey: ZRTJPKWSNHUJQC-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(C=C)O)CCC1
計算された属性
- せいみつぶんしりょう: 140.083729621g/mol
- どういたいしつりょう: 140.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 29.5Ų
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777695-0.5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.5g |
$877.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-5.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1777695-2.5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 2.5g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-10g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 10g |
$3929.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-1g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 1g |
$914.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-0.05g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.05g |
$768.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-1.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1777695-5g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 5g |
$2650.0 | 2023-09-20 | ||
| Enamine | EN300-1777695-10.0g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1777695-0.1g |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol |
2229568-13-0 | 0.1g |
$804.0 | 2023-09-20 |
1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
2229568-13-0 (1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol) 関連製品
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
